molecular formula C22H28ClNO B000038 Quinuclidin-3-yldi-o-tolylmethanol hydrochloride CAS No. 57734-70-0

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Cat. No. B000038
CAS RN: 57734-70-0
M. Wt: 357.9 g/mol
InChI Key: WCYWFJOJKZCSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinuclidine derivatives are synthesized through various methods, including asymmetric synthesis for cholinolytic compounds involving quinuclidinol and Grignard reactions, highlighting the versatility in synthetic approaches to obtain specific stereochemical configurations and chemical functionalities (Gao et al., 1990).

Molecular Structure Analysis

The crystal and molecular structures of quinuclidine betaine hydrochloride have been characterized by X-ray diffraction, FTIR and NMR spectroscopy, and DFT calculations, providing detailed insight into the molecular geometry, hydrogen bonding interactions, and the influence of the chloride ion on the structure (Dega‐Szafran et al., 2009).

Chemical Reactions and Properties

Research into quinuclidine-based structures has revealed their potential in second harmonic generation, demonstrating the chemical reactivity and optical properties of these compounds. This highlights their application in materials science and photonics (Qiao et al., 2019).

Physical Properties Analysis

The physical properties of quinuclidine derivatives, such as those related to their crystalline structure, hydrogen bonding, and interaction with other molecules, have been extensively studied. For instance, the analysis of quinuclidine betaine with p-hydroxybenzoic acid complex through various spectroscopic methods and theoretical calculations sheds light on the hydrogen bonding patterns and their effects on the physical properties of the compound (Dega‐Szafran et al., 2010).

Chemical Properties Analysis

The interaction between quinuclidine derivatives and other chemicals, including their behavior in reactions like the Baylis-Hillman reaction, illustrates the fundamental chemical properties of these compounds, including their basicity, reactivity, and the effects of different functional groups on their overall chemical behavior (Aggarwal et al., 2003).

Scientific Research Applications

Structural Analysis and Characterization

Quinuclidine betaine hydrochloride has been synthesized and characterized through various methods, including X-ray diffraction, FTIR, and NMR spectroscopy, as well as DFT calculations. The structural analysis revealed details about hydrogen bonds and crystal structure, contributing to the understanding of its molecular architecture (Dega-Szafran, Katrusiak, & Szafran, 2009).

Enantioselective Hydrolysis and Synthesis

A chemoenzymatic process has been developed for (R)-quinuclidin-3-ol, showcasing an enantioselective hydrolysis approach using Aspergillus melleus protease. This process represents a practical method for accessing pharmacologically relevant structures (Nomoto, Hirayama, Ikunaka, Inoue, & Otsuka, 2003).

Synthesis of Fused and Spiro Nitrogen Heterocycles

Quinuclidin-3-one has been utilized as an intermediate for synthesizing fused and spiro quinuclidine and its C-nucleosides. The versatility of quinuclidin-3-one in various reactions highlights its importance in the synthesis of complex nitrogen-containing heterocycles (Hamama, Zoorob, & El‐Magid, 2011).

Biocatalytic Methods for Chiral Quinuclidin-3-ols

Optically active quinuclidin-3-ol is crucial for preparing physiologically or pharmacologically active compounds. Research has explored new biocatalytic methods for producing chiral quinuclidin-3-ols, employing butyrylcholinesterase (BChE) as a biocatalyst in kinetic resolutions of enantiomers (Primožič, Bolant, Ramić, & Tomić, 2012).

Studies on Molecular Interactions and Hydrogen Bonding

Quinuclidine-based compounds' crystal structures have been examined to understand their hydrogen bonding and molecular interactions, contributing to the knowledge of their structural properties and potential applications in material sciences (Qiao, Chen, Gao, & Ai, 2019).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYWFJOJKZCSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57734-69-7 (Parent)
Record name Sequifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30973319
Record name (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sequifenadine hydrochloride

CAS RN

57734-70-0
Record name 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-bis(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57734-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sequifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-bis(2-methylphenyl)-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEQUIFENADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305T85J01Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 2
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 3
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 5
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.